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The table below summarizes the experimental parameters and key findings from pivotal (S)-Crizotinib

xenograft studies.

Key Efficacy

Proposed Primary

Cancer Type Model System Dosing Regimen

P 4 gRred Findings Mechanism
Non-Small NCI-H460 cells in 50 mg/kg, orally, Induced tumor ROS-dependent ER
Cell Lung immunodeficient once daily [1] cell apoptosis; stress pathway [1]
Cancer mice inhibited tumor

(NSCLC) [1]

growth

Gastric BGC-823 & SGC- 100 mg/kg, Reduced tumor ROS generation;

Cancer (GC) 7901 cells in intraperitoneally, growth; induced triggered pro-

[2] xenograft mice every 2 days [2] apoptosis & survival Akt
oxidative DNA signaling [2]
damage

Anaplastic Karpas 299 & SU- 50 mg/kg, orally, Synergistic anti- ALK inhibition;

Large Cell DHL-1 cell lines in once daily (in tumor effect with  downregulation of

Lymphoma NSG mice combo with everolimus; mTOR signaling

(ALCL) [3] everolimus) [3] increased GO/G1  pathways [3]

arrest &
apoptosis
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. . Key Efficacy Proposed Primary
Cancer Type Model System Dosing Regimen T .
Findings Mechanism
NSCLC (PDX  CTC15035gp\ 4- 50 mg/kg, orally, Effective tumor Initial ALK inhibition;
Model) [4] ALk PDX model once daily [4] growth inhibition;  resistance via
from patient pleural acquired secondary ALK
fluid resistance (E1210K) mutation
emerged after [4]
~114 days

Proposed Mechanisms of Action

(S)-Crizotinib exerts anti-tumor effects primarily through inducing oxidative stress, which triggers DNA
damage and apoptosis. The following diagram illustrates this core mechanism and the rationale for

combination therapy.
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Research shows this mechanism is independent of MTH1 inhibition [1] [2]. In gastric cancer, the DNA
damage triggered by (S)-Crizetinib simultaneously activates a pro-survival signal via Akt phosphorylation,
suggesting that combining (S)-Crizetinib with an Akt inhibitor can more effectively suppress tumor growth

and overcome resistance [2].

Detailed Experimental Protocols
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Protocol 1: In Vivo Xenograft Study for Efficacy

This general protocol can be adapted for different cancer types, as reflected in the table above.

e Tumor Cell Implantation: Subcutaneously inoculate 5-10 million cancer cells (e.g., NCI-H460,
BGC-823) or a small fragment of patient-derived tumor tissue into the flank of immunodeficient mice
(e.g., athymic nude, NSG, or SCID mice) [1] [2] [4].

e Group Randomization: After tumors reach a palpable size (approximately 100-300 mm3), randomize
mice into control and treatment groups with similar average tumor volumes (n=6 mice per group is
common) [3] [4].

e Drug Administration:

o Dosing: Administer (S)-Crizotinib at 50-100 mg/kg body weight [1] [3] [2].

o Route & Schedule: Deliver orally by gavage or intraperitoneally. A once-daily or once-every-
two-days schedule is typical [1] [2].

o Vehicle Control: Use a solution like 0.5% hydroxypropyl methyicellulose (HPMC) / 0.5%
Tween-80 for oral administration [4].

o Treatment Duration: Continue dosing for several weeks until control group tumors reach a
predetermined size endpoint.

¢ Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume
using the formula: Volume = (Length x Width?) / 2[4].

e Efficacy Endpoint Analysis:

o Tumor Growth Inhibition (TGI): Calculate as TGI (%) = [1 - (AT treatment /
AT control)] x 100, where AT is the change in tumor volume over time [4].

o Apoptosis & Pathway Analysis: Harvest tumors at the end of the study. Analyze apoptosis
(e.g., TUNEL assay, cleaved caspase-3) and key signaling proteins (e.g., p-Akt, CHOP, yH2AX)
via western blotting and immunohistochemistry [1] [2].

Protocol 2: Assessing Combination Therapy Synergy

This protocol outlines the key steps for evaluating (S)-Crizeotinib in combination with other agents, such as

everolimus [3].
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e Experimental Workflow: Follow the workflow outlined in the diagram above.

¢ In Vitro Confirmation: Prior to in vivo studies, use the Cell Counting Kit-8 (CCK-8) assay to
determine the combination index (Cl) in relevant cell lines (e.g., Karpas 299) treated with (S)-
Crizotinib and the combination agent for 72 hours [3].

e Mechanistic Investigation: Analyze key signaling pathways (e.g., PISBK/AKT, mTOR) via western blot
from harvested tumors to understand the molecular basis of any observed synergy [3].
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Key Research Applications & Considerations

e Overcoming Drug Resistance: PDX models derived from patient malignant pleural effusions are
valuable tools for studying the emergence of resistance, such as secondary ALK mutations (e.qg.,
E1210K), and for developing subsequent treatment strategies [4].

e Rational Combination Therapies: The proven synergy with mTOR inhibitors (e.g., everolimus) and
the feedback activation of pro-survival Akt signaling provide a strong rationale for exploring these
combinations to enhance efficacy [3] [2].

¢ Model Selection Guidance: For studies focusing on the tumor microenvironment or immunotherapy,
consider utilizing humanized PDX mouse models, which can recapitulate interactions between the
tumor and the human immune system [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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